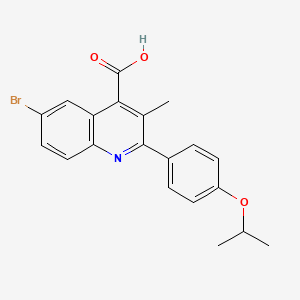
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a chemical compound with potential applications in scientific research. It is a quinoline derivative with a bromine substitution at the 6 position and an isopropoxyphenyl group at the 2 position. This compound has been synthesized and studied for its potential as a research tool in various fields.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as protein kinases. It may also interact with cellular membranes and affect signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis. This compound has also been studied for its potential to modulate immune responses and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid in lab experiments include its potential as a research tool for studying enzymes and cellular signaling pathways. Its fluorescent properties also make it useful for imaging studies. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These include further studies to understand its mechanism of action, as well as its potential as an anticancer agent and immune modulator. This compound may also have applications in drug discovery and development, as well as in the development of new imaging probes for biological studies.
Synthesis Methods
The synthesis of 6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has been described in the literature. One method involves the reaction of 2-chloro-4-isopropoxyphenylamine with 6-bromo-3-methylquinoline-4-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
6-bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes and as a fluorescent probe for imaging studies. This compound has also been investigated for its potential as an anticancer agent.
properties
IUPAC Name |
6-bromo-3-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-11(2)25-15-7-4-13(5-8-15)19-12(3)18(20(23)24)16-10-14(21)6-9-17(16)22-19/h4-11H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOJCACYONAOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

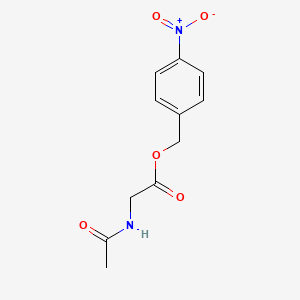
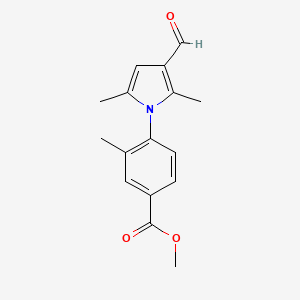
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)

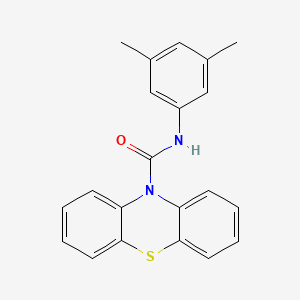
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

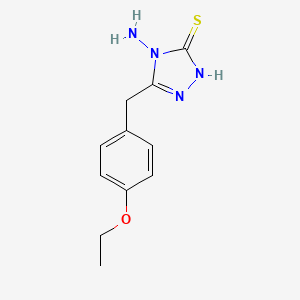
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

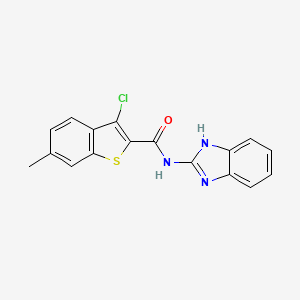
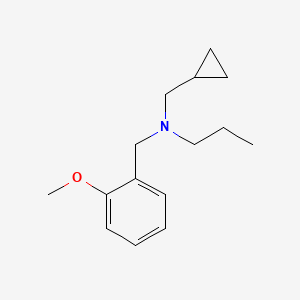
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
